molecular formula C21H24O8 B15127945 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid

Cat. No.: B15127945
M. Wt: 404.4 g/mol
InChI Key: KHZOXXYQSBJDHB-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid: is a complex organic compound that belongs to the class of flavonoids and glycosides . This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and sugars.

    Glycosylation: The phenolic compound undergoes glycosylation to form the glycoside linkage. This step often requires the use of glycosyl donors and catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as chromatography to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.

Scientific Research Applications

3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid has a wide range of scientific research applications :

    Chemistry: Used as a model compound for studying glycosylation and hydroxylation reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid involves its interaction with molecular targets and pathways :

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Pathways: It may inhibit pro-inflammatory enzymes and cytokines.

    Molecular Targets: The compound may interact with specific proteins and enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)

InChI Key

KHZOXXYQSBJDHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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